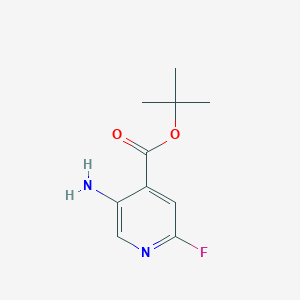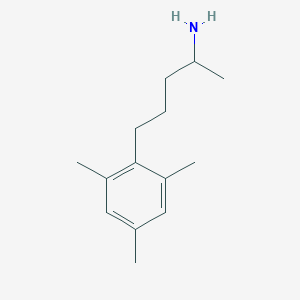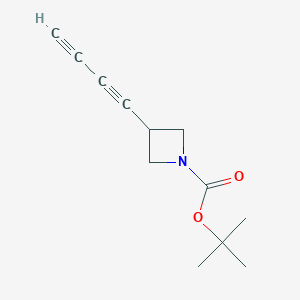![molecular formula C8H13NO2 B15308813 (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15308813.png)
(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid is a unique compound characterized by its bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane moiety imparts unique physicochemical properties, making it a valuable scaffold for drug design and other applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method involves the use of photochemistry to access the bicyclic structure via [2 + 2] cycloaddition reactions . This approach allows for the efficient and modular synthesis of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve scalable photochemical reactions, which can be optimized for large-scale synthesis. The use of light as a catalyst in these reactions eliminates the need for additional additives or catalysts, making the process more environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions: (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. The unique bicyclic structure allows for selective functionalization at specific positions, enabling the synthesis of a wide range of derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, photoredox catalysis can be employed to promote single-electron oxidation, leading to highly regio- and diastereoselective cycloaddition reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the use of alkyl halides in atom-transfer radical addition reactions can yield highly functionalized derivatives with various substituents .
科学的研究の応用
(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid has numerous applications in scientific research. In medicinal chemistry, it serves as a bioisostere for phenyl rings, tert-butyl groups, and acetylenic groups, imparting desirable properties such as membrane permeability, solubility, and metabolic stability . Additionally, it is used in the design of bioactive compounds, including peptides, nucleosides, and pharmaceuticals.
In materials science, the compound is utilized as a molecular rod, rotor, and linker unit in the development of supramolecular structures, liquid crystals, and metal-organic frameworks . Its unique structural features make it a valuable building block for the synthesis of novel materials with enhanced properties.
作用機序
The mechanism of action of (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for precise binding to these targets, leading to the desired pharmacological effects . The compound’s unique geometry and electronic properties contribute to its high affinity and selectivity for these targets.
類似化合物との比較
Similar Compounds: Similar compounds to (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid include other bicyclic structures such as bicyclo[2.1.1]hexanes and bicyclo[1.1.0]butanes . These compounds share similar structural features and are used in various applications, including drug design and materials science.
Uniqueness: What sets this compound apart is its specific bicyclo[1.1.1]pentane core, which imparts unique physicochemical properties. This core structure allows for selective functionalization and precise binding to molecular targets, making it a valuable scaffold for the development of novel bioactive compounds and materials.
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid |
InChI |
InChI=1S/C8H13NO2/c9-6(7(10)11)4-8-1-5(2-8)3-8/h5-6H,1-4,9H2,(H,10,11)/t5?,6-,8?/m0/s1 |
InChIキー |
IENPWSBMRBJIBM-PIJYJLRNSA-N |
異性体SMILES |
C1C2CC1(C2)C[C@@H](C(=O)O)N |
正規SMILES |
C1C2CC1(C2)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15308782.png)
![1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B15308786.png)




![2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15308815.png)
![2-Ethynyl-6-fluorospiro[3.3]heptane](/img/structure/B15308835.png)
